molecular formula C8H12N4O3 B1392499 N-(3-methylphenyl)guanidine nitrate CAS No. 164658-45-1

N-(3-methylphenyl)guanidine nitrate

Cat. No. B1392499
CAS RN: 164658-45-1
M. Wt: 212.21 g/mol
InChI Key: CYYHRNKYDPISDN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of guanidines, which would include “N-(3-methylphenyl)guanidine nitrate”, involves the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the corresponding free guanidine . Thiourea derivatives as guanidylating agents have been widely used as guanidine precursors using coupling reagents or metal-catalyzed guanidylation .


Chemical Reactions Analysis

The decomposition of guanidine nitrate, a related compound, is not initiated in the condensed phase as the guanidinium cation and the nitrate anion are highly stable . The most likely mechanism involves isomerization of guanidine nitrate followed by a proton transfer in the gas phase to yield nitric acid and guanidine .

Scientific Research Applications

Ferroelectricity and Semiconducting Properties

Guanidinium nitrate, a compound similar to N-(3-methylphenyl)guanidine nitrate, has been described as a ferroelectric semiconducting organic crystal with exceptional actuating properties . This suggests that N-(3-methylphenyl)guanidine nitrate could potentially exhibit similar properties and be used in applications that require ferroelectric or semiconducting materials .

Materials Science

The extraordinary properties of materials during their phase transitions are exciting from the perspectives of scientific research and new applications . Guanidinium nitrate, for example, has been studied for its phase transition properties . N-(3-methylphenyl)guanidine nitrate could potentially have similar properties, making it a subject of interest in materials science .

Natural Products Chemistry

Guanidine groups are found in a variety of natural products, including nonribosomal peptides, alkaloids, terpenes, polyketides, and shikimic acid derivatives . N-(3-methylphenyl)guanidine nitrate could potentially be used in the synthesis of these natural products .

Biosynthesis

The biosynthesis of secondary metabolites bearing a guanidine group is a topic of interest in natural products chemistry . N-(3-methylphenyl)guanidine nitrate could potentially be used as a starting material or intermediate in these biosynthetic pathways .

Synthesis of Guanidines

N-(3-methylphenyl)guanidine nitrate could potentially be used in the synthesis of other guanidines . Guanidines are a class of organic compounds that have a variety of applications in medicinal chemistry, materials science, and other fields .

Medicinal Chemistry

Given the presence of guanidine groups in a variety of biologically active compounds, N-(3-methylphenyl)guanidine nitrate could potentially be used in the synthesis of new drugs or therapeutic agents .

Mechanism of Action

The mechanism of action of nitrates, which would include “N-(3-methylphenyl)guanidine nitrate”, involves nitrate-induced vasodilation at the cellular level by the activation of the enzyme soluble guanylyl cyclase on nitrate-derived nitric oxide (NO), leading to increased bioavailability of cyclic guanosine-3′,-5′-monophosphate (cGMP) and activation of cGMP-dependent protein kinases .

Safety and Hazards

The safety data sheet for guanidine nitrate, a related compound, indicates that it may intensify fire as it is an oxidizer. It is harmful if swallowed or inhaled, causes serious eye damage, and is harmful to aquatic life .

Future Directions

The degradation of guanidine nitrate upon exposure to nitrogen oxide gases has been studied . This research could potentially be extended to “N-(3-methylphenyl)guanidine nitrate”. The transition from guanidine nitrate to ammonium nitrate was observed with powder X-ray diffraction analysis . This altered exothermic and pressure-release behavior is expected to affect the performance of guanidine nitrate-based pyrotechnics .

properties

IUPAC Name

2-(3-methylphenyl)guanidine;nitric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3.HNO3/c1-6-3-2-4-7(5-6)11-8(9)10;2-1(3)4/h2-5H,1H3,(H4,9,10,11);(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYHRNKYDPISDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N=C(N)N.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylphenyl)guanidine nitrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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